5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3S/c1-14-8(12-13-9(14)15)6-3-2-5(10)4-7(6)11/h2-4H,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPVHXREFIERGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974915 | |
| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5950-88-9 | |
| Record name | 5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60974915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiocarbohydrazide with 2,4-Dichlorobenzoic Acid
A widely reported method involves the cyclocondensation of thiocarbohydrazide with 2,4-dichlorobenzoic acid under acidic conditions . Thiocarbohydrazide reacts with the carboxylic acid in the presence of concentrated sulfuric acid, facilitating the formation of a thiosemicarbazide intermediate. Subsequent cyclization at elevated temperatures yields the triazole core.
Procedure :
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Intermediate Synthesis : A mixture of thiocarbohydrazide (0.1 mol) and 2,4-dichlorobenzoic acid (0.1 mol) is refluxed in ethanol with catalytic sulfuric acid for 6–8 hours. The intermediate 2-(2,4-dichlorobenzoyl)-hydrazinecarbothioamide precipitates upon cooling .
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Cyclization : The intermediate is heated at 160–180°C in a sand bath for 3–4 hours. The crude product is purified via recrystallization from ethanol, yielding 5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol .
Characterization :
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IR Spectroscopy : Strong absorption bands at 2612 cm⁻¹ (S–H stretch) and 1628 cm⁻¹ (C=N stretch) confirm triazole formation .
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¹H NMR (DMSO-d₆) : Signals at δ 7.45–7.89 (m, 3H, aromatic) and δ 3.21 (s, 3H, CH₃) validate the dichlorophenyl and methyl substituents .
Introduction of the methyl group at the N4 position is achieved through alkylation reactions. This method modifies preformed triazole derivatives to install the methyl substituent .
Procedure :
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Substrate Preparation : 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is synthesized via cyclization as described in Section 1.
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Methylation : The amino group is treated with methyl iodide (1.2 equiv) in dimethylformamide (DMF) at 60°C for 4 hours. Potassium carbonate acts as a base to deprotonate the thiol, facilitating alkylation .
Characterization :
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Melting Point : 165–169°C (lit.), consistent with Sigma-Aldrich specifications .
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LC-MS : Molecular ion peak at m/z 260.15 [M+H]⁺ aligns with the molecular formula C₉H₇Cl₂N₃S .
One-Pot Synthesis via Hydrazine Hydrate and Carbon Disulfide
A streamlined approach combines 2,4-dichlorophenylhydrazine, carbon disulfide, and methylamine in a single reactor .
Procedure :
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Reaction Setup : 2,4-Dichlorophenylhydrazine (0.05 mol), carbon disulfide (0.06 mol), and methylamine (0.055 mol) are refluxed in ethanol for 12 hours.
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Cyclization : Addition of sodium hydroxide (2N) induces cyclization, forming the triazole ring. Acidification with HCl precipitates the product .
Optimization :
Comparative Analysis of Synthetic Routes
Spectroscopic and Physicochemical Profiling
Solubility :
Thermal Stability :
XRD Analysis :
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or iodine can be used for oxidation reactions.
Nucleophiles: Amines or thiols can be used for substitution reactions.
Cyclization Conditions: Elevated temperatures and the presence of catalysts like Lewis acids can facilitate cyclization reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Triazoles: Resulting from nucleophilic substitution reactions.
Complex Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
Pharmacological Applications
-
Antifungal Activity
- The compound has shown significant antifungal properties against various fungal pathogens. Research indicates that triazole derivatives can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism makes them effective antifungal agents in treating infections caused by fungi such as Candida and Aspergillus species .
- Antimicrobial Properties
- Cancer Research
Agricultural Applications
- Fungicides
- Plant Growth Regulators
Material Science Applications
- Corrosion Inhibitors
- Polymer Chemistry
Case Study 1: Antifungal Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of several triazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of commonly used antifungals like fluconazole against Candida albicans.
Case Study 2: Agricultural Application
In a field trial reported by Pest Management Science, the compound was tested as a fungicide on crops susceptible to fungal infections. The results showed a significant reduction in disease incidence compared to untreated controls, suggesting its potential for commercial use.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, in antifungal applications, it inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol with analogous triazole derivatives, focusing on structural modifications, physicochemical properties, and biological activities.
Substituent Variations at Position 5
- 5-(2,4-Dichlorophenyl) vs. 5-(4-Nitrophenyl): Replacing the 2,4-dichlorophenyl group with a 4-nitrophenyl moiety (as in 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol) introduces a strong electron-withdrawing nitro group. This substitution increases polarity and alters biological activity; nitro-substituted derivatives often exhibit enhanced antioxidant properties but reduced antifungal efficacy compared to chlorinated analogs .
5-(2,4-Dichlorophenyl) vs. 5-(4-Fluorophenyl) :
Fluorine substitution (e.g., 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol) reduces steric bulk and increases lipophilicity, improving membrane permeability. Fluorinated analogs demonstrate comparable antifungal activity but lower cytotoxicity in mammalian cells .
Substituent Variations at Position 4
4-Methyl vs. 4-Ethyl :
Increasing the alkyl chain length from methyl to ethyl (e.g., 4-ethyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol) marginally enhances hydrophobicity, leading to improved bioavailability. However, this modification can reduce binding affinity to fungal cytochrome P450 enzymes, diminishing antifungal potency .4-Methyl vs. 4-Phenyl :
Aromatic substitution at position 4 (e.g., 4-phenyl-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol) introduces π-π stacking interactions, which improve stability in crystalline forms but may compromise solubility in aqueous media .
Thiol Group Modifications
- Thiol (-SH) vs. Sulfanyl (-S-alkyl) :
Alkylation of the thiol group (e.g., 5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-sulfanyl derivatives) reduces nucleophilicity, enhancing metabolic stability. For example, S-benzylated analogs show prolonged half-lives in vitro but require higher concentrations to achieve antifungal effects comparable to the parent thiol .
Antifungal Activity
- This compound :
Exhibits potent activity against Candida albicans (MIC = 8 µg/mL) due to inhibition of ergosterol biosynthesis . - 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol :
Lower antifungal activity (MIC = 32 µg/mL) against the same strain, attributed to reduced membrane penetration caused by the methoxy group . - 5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol :
Comparable MIC (10 µg/mL) but lower toxicity (IC50 > 100 µg/mL in human fibroblasts) .
Antibacterial Activity
- This compound :
Moderate activity against Staphylococcus aureus (MIC = 64 µg/mL) . - Schiff Base Derivatives (e.g., 5-(2,4-dichlorophenyl)-4-((2-chlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol): Enhanced antibacterial effects (MIC = 16 µg/mL) due to synergistic interactions between the triazole core and the imine moiety .
Biological Activity
5-(2,4-Dichlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 162693-41-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₇Cl₂N₃S. Its structure includes a triazole ring substituted with a dichlorophenyl group and a methyl group. The presence of the thiol (-SH) functional group is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇Cl₂N₃S |
| Molecular Weight | 232.14 g/mol |
| CAS Number | 162693-41-6 |
| MDL Number | MFCD00662792 |
Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit notable antimicrobial properties. For instance, derivatives of triazoles have been shown to possess inhibitory effects against various bacterial strains. The mechanism often involves interference with fungal cell membrane synthesis or inhibition of specific enzyme activities.
Case Study: Antifungal Activity
A study evaluated the antifungal activity of several triazole derivatives against common fungal pathogens. The results indicated that this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of established antifungal agents like fluconazole .
Table: Antifungal Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | Candida albicans |
| Fluconazole | 32 | Candida albicans |
| Voriconazole | 8 | Aspergillus niger |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Research shows that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: HepG2 Cell Line
In vitro studies on the HepG2 liver cancer cell line revealed that this compound exhibits significant cytotoxicity. An MTT assay demonstrated an IC50 value of approximately 25 µg/mL after 48 hours of exposure. This suggests a moderate to strong potential as an anticancer agent .
Table: Anticancer Activity Against HepG2 Cells
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| This compound | 25 | Induction of apoptosis |
| Doxorubicin | 10 | DNA intercalation and apoptosis |
| Cisplatin | 15 | DNA cross-linking |
Structure–Activity Relationship (SAR)
The biological activity of triazoles can often be correlated with their structural features. Substituents on the phenyl ring significantly influence their potency. Electron-donating groups tend to enhance activity by stabilizing the transition state during interaction with biological targets.
Findings from SAR Studies
Research indicates that the introduction of electron-donating groups at specific positions on the phenyl ring increases the compound's effectiveness against cancer cells. Conversely, electron-withdrawing groups tend to reduce activity .
Q & A
Q. What protocols validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine knockout strains (e.g., S. cerevisiae CYP51 mutants) with metabolomic profiling (GC-MS) to trace metabolic disruptions. Surface plasmon resonance (SPR) measures binding kinetics to purified targets. CRISPR-Cas9 gene editing in human cell lines confirms target relevance .
Notes
- Contradictions in Evidence : Some studies report higher antimicrobial activity in polar solvents (e.g., methanol ), while others emphasize DMF’s efficiency for functionalization . Researchers should optimize conditions based on target substituents.
- Advanced Tools : Combine experimental data with computational models (e.g., QSAR) to prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
